D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt
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Overview
Description
D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a phosphate group, and cyclohexylammonium salts, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt typically involves multiple steps. One common approach starts with the fluorination of 1,2-propanediol to produce 3-fluoro-1,2-propanediol. This step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Next, the phosphorylation of 3-fluoro-1,2-propanediol is carried out using phosphorus oxychloride (POCl3) or similar phosphorylating agents to introduce the dihydrogen phosphate group. The final step involves the addition of cyclohexylamine to form the bis(cyclohexylammonium) salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution of the fluorine atom can produce a variety of substituted derivatives .
Scientific Research Applications
D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and phosphate group play crucial roles in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1,2-propanediol: Lacks the phosphate and cyclohexylammonium groups, making it less versatile in certain applications.
1,2-Propanediol: Does not contain the fluorine atom, resulting in different chemical reactivity and biological activity
Uniqueness
D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt is unique due to the combination of its fluorine atom, phosphate group, and cyclohexylammonium salts. This combination imparts distinct chemical properties, such as increased reactivity and specificity in biochemical interactions, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
40147-96-4 |
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Molecular Formula |
C15H34FN2O5P |
Molecular Weight |
372.41 g/mol |
IUPAC Name |
cyclohexanamine;[(2R)-3-fluoro-2-hydroxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C3H8FO5P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3,5H,1-2H2,(H2,6,7,8)/t;;3-/m..0/s1 |
InChI Key |
FPNBGESKEFQWTJ-VYFHOAEYSA-N |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](CF)O)OP(=O)(O)O |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(CF)O)OP(=O)(O)O |
Origin of Product |
United States |
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